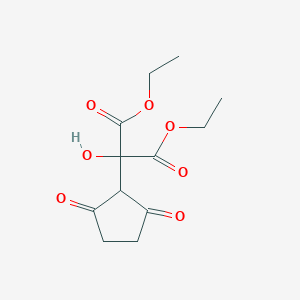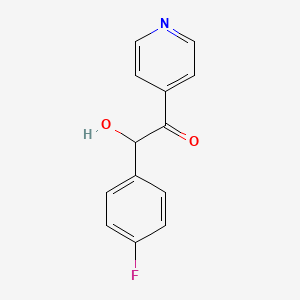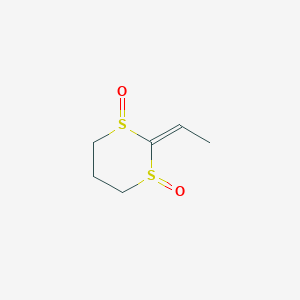
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a cyclopentane ring with two keto groups at positions 2 and 5, a hydroxy group, and a diethyl ester of propanedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s keto and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester with two ester groups and no additional functional groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Cyclopentanone: A cyclic ketone with a structure similar to the cyclopentane ring in diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate.
Uniqueness
This compound is unique due to the presence of both keto and hydroxy groups on a cyclopentane ring, combined with the diethyl ester of propanedioic acid
Eigenschaften
CAS-Nummer |
113443-97-3 |
|---|---|
Molekularformel |
C12H16O7 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
diethyl 2-(2,5-dioxocyclopentyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H16O7/c1-3-18-10(15)12(17,11(16)19-4-2)9-7(13)5-6-8(9)14/h9,17H,3-6H2,1-2H3 |
InChI-Schlüssel |
KJRPNGKEEWTAID-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1C(=O)CCC1=O)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)


